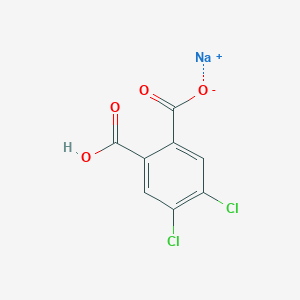

4,5-Dichlorophthalic acid monosodium salt

Description

Significance of Chlorinated Phthalic Acid Derivatives in Organic Synthesis

Chlorinated phthalic acid derivatives, including various isomers of monochloro- and dichlorophthalic acids and their anhydrides, are indispensable intermediates in the chemical industry. glpbio.com Their significance stems from the influence of the chlorine substituents, which modulate the electronic properties and reactivity of the aromatic ring and the carboxylic acid functional groups. This tailored reactivity makes them ideal precursors for a range of complex molecules.

The burgeoning global market for high-performance dyes, advanced polymers, and specialized agricultural products continually drives the demand for these chlorinated intermediates. glpbio.com They are fundamental to the synthesis of metal-containing chlorophthalocyanines, a class of compounds prized for their intense color and stability, making them suitable for use as pigments in paints, textiles, and plastics. glpbio.com Furthermore, certain chlorophthalocyanines exhibit significant catalytic activity, finding application in industrial processes such as the oxidation of organosulfur compounds in the oil refining industry. glpbio.com The synthesis of these valuable chlorinated derivatives is often a complex chemical undertaking, requiring specific reagents and stringent reaction conditions to achieve the desired isomers with high purity. glpbio.com

Overview of Dichlorophthalate Compounds and their Role as Chemical Intermediates

Within the family of chlorinated phthalic acids, dichlorophthalate compounds are particularly noteworthy for their role as versatile chemical intermediates. The specific positioning of the two chlorine atoms on the benzene (B151609) ring dictates the physical properties and subsequent chemical pathways of the molecule. For example, 4,5-dichlorophthalic anhydride (B1165640) is a key precursor used in the synthesis of a variety of organic compounds. cymitquimica.com

These dichlorinated structures are crucial starting materials for phthalocyanine (B1677752) dyes and pigments, where the chlorine atoms enhance the stability and insolubility of the final product, contributing to its lightfastness and resistance to heat and solvents. glpbio.comchemicalbook.com They are also employed in the production of functional polymers and high-performance resins. chemicalbook.com The reactivity of the anhydride or diacid functionality allows for the construction of complex molecular architectures, leading to materials with tailored properties. The synthesis of specific dichlorophthalic acid isomers, such as the 4,5-dichloro derivative, often involves multi-step chlorination processes starting from phthalic acid or phthalic anhydride, with careful control of reaction conditions to maximize the yield of the desired product. google.com

Scope and Research Trajectories for 4,5-Dichlorophthalic Acid Monosodium Salt

While the parent acid and its anhydride are critical intermediates, this compound represents a more refined tool for specific synthetic applications. The formation of the monosodium salt can enhance the compound's solubility in aqueous or polar solvent systems, which can be advantageous in certain reaction conditions, potentially improving reaction rates and simplifying downstream processing.

Current research and industrial interest in this compound are primarily linked to its use as a direct precursor in the synthesis of high-purity substituted phthalocyanines. chemicalbook.com The production of this salt is a key step in the manufacturing pathway for certain specialized dyes and pigments. Consequently, research trajectories are largely focused on the optimization of its synthesis. Key goals include developing more efficient, selective, and environmentally benign chlorination and salt formation processes that yield a product with very low levels of isomeric impurities. Achieving high purity is paramount, as the performance characteristics of the final products, be they pigments or functional materials, are directly dependent on the isomeric purity of the dichlorinated precursor.

Chemical and Physical Properties

The following tables detail the known chemical and physical properties of 4,5-Dichlorophthalic acid, the parent compound of the monosodium salt. Data for the salt itself is limited and is included where available.

Table 1: Chemical Properties of 4,5-Dichlorophthalic Acid and its Monosodium Salt

| Property | Value |

| 4,5-Dichlorophthalic Acid | |

| Molecular Formula | C₈H₄Cl₂O₄ glpbio.comcymitquimica.comnih.gov |

| Molecular Weight | 235.02 g/mol cymitquimica.comchemicalbook.comnih.gov |

| IUPAC Name | 4,5-dichlorobenzene-1,2-dicarboxylic acid cymitquimica.comnih.gov |

| CAS Number | 56962-08-4 glpbio.comchemicalbook.comnih.gov |

| InChI | InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) cymitquimica.comnih.govchemicalbook.com |

| InChIKey | FDOQKGWUMUEJLX-UHFFFAOYSA-N cymitquimica.comnih.govchemicalbook.com |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O nih.gov |

| This compound | |

| Molecular Formula | C₈H₃Cl₂NaO₄ |

| Molecular Weight | 257.00 g/mol |

Table 2: Physical Properties of 4,5-Dichlorophthalic Acid

| Property | Value |

| Physical State | Solid cymitquimica.com |

| Color | White to yellow powder or crystals sigmaaldrich.com |

| Melting Point | 198-200 °C (decomposes) chemicalbook.com |

| Solubility | Soluble in water. chemicalbook.com |

| Storage Temperature | Room temperature, under inert atmosphere. sigmaaldrich.com |

Mentioned Compounds

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H3Cl2NaO4 |

|---|---|

Molecular Weight |

257.00 g/mol |

IUPAC Name |

sodium;2-carboxy-4,5-dichlorobenzoate |

InChI |

InChI=1S/C8H4Cl2O4.Na/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 |

InChI Key |

DSGYKFHTOCXJAB-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 4,5-Dichlorophthalic Acid

The synthesis of 4,5-Dichlorophthalic acid is primarily achieved through the direct chlorination of phthalic acid or its derivatives. Alternative methods, such as the hydrolysis of corresponding esters, have also been reported.

The direct chlorination of phthalic acid or its salts in an aqueous medium is a common method for producing chlorinated phthalic acids. This process involves reacting phthalic acid with chlorine gas. The reaction conditions, including the presence of catalysts and control of pH, are crucial for achieving the desired product. For instance, one method involves the chlorination of neutral sodium phthalate (B1215562) in an aqueous solution of sodium carbonate, using antimony salts as a catalyst. google.com Another approach involves chlorination in a water solvent in the presence of a caustic alkali, such as sodium hydroxide (B78521). google.com The caustic alkali serves to neutralize the hydrogen chloride generated during the reaction and to enhance the solubility of the phthalic acid species. google.com

The reaction can be influenced by various factors. For example, German Patent No. 725,605 describes reacting phthalic acid with chlorine in a water solvent. google.com The process can be staged to first produce a monochlorinated intermediate, which is then further chlorinated to the dichlorinated product. google.com

An alternative synthetic route involves the hydrolysis of dimethyl 4,5-dichlorophthalate. This reaction is carried out using potassium hydroxide in methanol (B129727) at room temperature to yield 4,5-Dichlorophthalic acid. chemicalbook.com

Achieving high purity and yield of 4,5-Dichlorophthalic acid requires regioselective control to ensure chlorination occurs at the desired 4- and 5-positions of the phthalic acid ring. A patented two-step method has been developed to enhance selectivity. google.com

Step 1: Synthesis of 4-Chlorophthalic Acid Intermediate In the first step, phthalic acid or its salt is chlorinated in an aqueous solution with chlorine in the presence of a caustic alkali. The reaction conditions are controlled to favor the formation of 4-chlorophthalic acid. The resulting crystal, which is predominantly 4-chlorophthalic acid or its salt, is then separated from the reaction mixture. The composition of the separated intermediate typically contains 4-chlorophthalic acid at a concentration of 60% by weight or more, with controlled amounts of unreacted phthalic acid and other isomers like 3-chlorophthalic acid. google.com

Step 2: Conversion to 4,5-Dichlorophthalic Acid The separated crystals containing the 4-chlorophthalic acid intermediate are then subjected to a second chlorination step. This reaction is also carried out in a water solvent with a caustic alkali present. The temperature is maintained between 20°C and 100°C, and the pH is carefully controlled within the range of 4 to 13. By gradually increasing the temperature or adding more caustic alkali during the chlorination, the reaction is driven towards the formation of 4,5-Dichlorophthalic acid or its salt. google.com This sequential approach allows for the production of 4,5-Dichlorophthalic acid with high yield and purity. google.com

Conversion to 4,5-Dichlorophthalic Acid Monosodium Salt

The formation of the monosodium salt from 4,5-Dichlorophthalic acid is an acid-base reaction that requires precise control to ensure the neutralization of only one of the two carboxylic acid groups.

The conversion of 4,5-Dichlorophthalic acid to its monosodium salt is typically achieved during the synthesis process itself, by controlling the stoichiometry of the base and the pH of the reaction medium. google.com In the second step of the regioselective chlorination strategy described previously, the reaction is conducted in the presence of a caustic alkali, such as sodium hydroxide, in a water solvent. google.com

The pH of the system is a critical parameter and is maintained in a range of 4 to 13. google.com The temperature is also controlled, typically between 20°C and 100°C. google.com By carefully managing the amount of sodium hydroxide added and monitoring the pH, the formation of the monosodium salt is favored. After the reaction, the product, which is primarily the 4,5-Dichlorophthalic acid salt, can be crystallized and separated. google.com Purification of the corresponding anhydride (B1165640) can also be achieved by converting it to the sodium salt, boiling with a zinc salt solution to precipitate impurities, and then re-acidifying to obtain the purified acid. google.com

The yield and selectivity of the monosodium salt are optimized by manipulating the reaction conditions during the chlorination of the 4-chlorophthalic acid intermediate. A key strategy is the gradual addition of the caustic alkali or a sequential increase in temperature while introducing chlorine gas. google.com This controlled approach ensures that the pH remains within the optimal range (4.5 to 9.0 in specific examples) to facilitate both the chlorination reaction and the formation of the desired salt form. google.com

The following table summarizes the results from a patented process, demonstrating how different reaction conditions in the second chlorination step affect the final product composition and yield. google.com

| Example | Reaction Temp. (°C) | pH Range | Final Product Composition (%) | Yield (%) |

|---|---|---|---|---|

| Ex. 1 | 60 | 4.5-9.0 | 4,5-DCPA: 85.3, Other DCPA: 3.2, TCPA: 0.8, MCPA: 10.7 | 85.9 |

| Ex. 2 | 70 | 4.5-9.0 | 4,5-DCPA: 88.2, Other DCPA: 3.0, TCPA: 1.2, MCPA: 7.6 | 89.1 |

| Ex. 3 | 80 | 4.5-9.0 | 4,5-DCPA: 89.1, Other DCPA: 2.8, TCPA: 1.8, MCPA: 6.3 | 90.4 |

| Ex. 4 | 90 | 4.5-9.0 | 4,5-DCPA: 86.2, Other DCPA: 2.5, TCPA: 4.5, MCPA: 6.8 | 88.1 |

Derivatization from 4,5-Dichlorophthalic Acid and its Anhydride

4,5-Dichlorophthalic acid, and more commonly its cyclic anhydride, 4,5-Dichlorophthalic anhydride, are versatile intermediates in organic synthesis. The anhydride is particularly reactive towards a wide range of nucleophiles, leading to ring-opening reactions that produce various carboxylic acid derivatives. mdpi.comsmolecule.com

The reaction of 4,5-Dichlorophthalic anhydride with nucleophiles such as thiosemicarbazide (B42300) and various amines typically occurs in a solvent like boiling glacial acetic acid. mdpi.com These reactions result in the opening of the anhydride ring to form substituted benzoic acid derivatives. mdpi.comnih.gov

For example:

Reaction with thiosemicarbazide yields 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. mdpi.com

Reaction with aromatic amines , such as 2-amino-5-methyl-benzoic acid or 3-amino-2-naphthoic acid, affords the corresponding N-substituted carbamoylbenzoic acids. mdpi.com

Reaction with aminothiophene esters in boiling glacial acetic acid or DMF also results in the formation of the respective N-thiophenecarbamoyl derivatives. mdpi.com

Furthermore, 4,5-Dichlorophthalic acid can be converted to 4,5-dichlorophthalonitrile (B145054). This transformation involves first dehydrating the acid to its anhydride using acetic anhydride, reacting the anhydride with formamide (B127407) to form the phthalimide (B116566), followed by reaction with ammonia (B1221849) to yield the phthalic amide, and finally dehydration with POCl₃ in DMF to give the dinitrile. guidechem.com

The table below presents several derivatives synthesized from 4,5-Dichlorophthalic anhydride. mdpi.com

| Derivative Name | Reactant (Nucleophile) | Solvent | Yield (%) |

|---|---|---|---|

| 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | Thiosemicarbazide | Glacial Acetic Acid | 75 |

| 4,5-Dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic Acid | 2-Amino-thiophene-3-carboxylic acid ethyl ester | Glacial Acetic Acid | Not specified |

| 4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic Acid | Methyl-4-aminothiophene-3-carboxylate hydrochloride | DMF / Trimethylamine | 63 |

| 4,5-Dichloro-2-((2-carboxy-4-methylphenyl)carbamoyl)benzoic Acid | 2-Amino-5-methyl-benzoic acid | Glacial Acetic Acid | Not specified |

| 4,5-Dichloro-2-((3-carboxy-2-naphthyl)carbamoyl)benzoic Acid | 3-Amino-2-naphthoic acid | Glacial Acetic Acid | Not specified |

Synthesis of 4,5-Dichlorophthalic Anhydride

4,5-Dichlorophthalic anhydride serves as a key intermediate for various chemical syntheses. nordmann.global Its production is most commonly achieved through the dehydration of 4,5-Dichlorophthalic acid. An alternative, though more complex, method involves the direct chlorination of phthalic anhydride.

One of the most direct and widely used methods for synthesizing 4,5-Dichlorophthalic anhydride is the dehydration of 4,5-Dichlorophthalic acid. This process involves the removal of a water molecule to form the cyclic anhydride. A common and effective technique for this dehydration is refluxing the 4,5-Dichlorophthalic acid with an excess of acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent, reacting with the water formed during the ring-closing reaction and driving the equilibrium towards the formation of the desired product. High yields of up to 98% have been reported using this method under Dean-Stark conditions to continuously remove water.

Another route to obtain 4,5-Dichlorophthalic anhydride is through the direct chlorination of phthalic anhydride. This reaction is typically carried out in fumed sulfuric acid (oleum). However, this method poses significant challenges in controlling the regioselectivity of the chlorination, often resulting in a mixture of chlorinated products, including 3-chlorophthalic anhydride and 3,6-dichlorophthalic anhydride, alongside the desired 4,5-Dichlorophthalic anhydride.

| Method | Reagents | Conditions | Yield | Reference |

| Dehydration | 4,5-Dichlorophthalic acid, Acetic anhydride | Reflux, Dean-Stark | 98% | |

| Chlorination | Phthalic anhydride, Chlorine | Fumed sulfuric acid | Mixture of products |

Pathways to Nitrile Derivatives (e.g., 4,5-Dichlorophthalonitrile)

4,5-Dichlorophthalonitrile is a significant derivative used as a precursor in the synthesis of phthalocyanines. sigmaaldrich.comnih.gov It is generally synthesized from 4,5-dichloro-1,2-benzenedicarboxamide, which is the diamide (B1670390) of 4,5-Dichlorophthalic acid. sigmaaldrich.comchemicalbook.com

The synthesis involves the dehydration of 4,5-dichloro-phthalamide. A common method employs phosgene (B1210022) in the presence of a tertiary organic base, such as pyridine (B92270) or dimethylaniline, within an organic liquid medium like chlorobenzene. google.com The reaction is typically maintained at a temperature between 70°C and 90°C. google.com The 4,5-Dichlorophthalonitrile can then be recovered by cooling the reaction mixture to induce crystallization, followed by washing with water. google.com This process can yield a product with a melting point of approximately 176-178°C. google.com 4,5-Dichlorophthalonitrile is also known as 4,5-dichloro-1,2-dicyanobenzene. sigmaaldrich.comchemicalbook.com

| Precursor | Reagents | Conditions | Product | Reference |

| 4,5-Dichloro-phthalamide | Phosgene, Dimethylaniline, Chlorobenzene | 70-90°C | 4,5-Dichlorophthalonitrile | google.com |

Formation of Ester and Amide Derivatives

The formation of ester and amide derivatives often starts from 4,5-Dichlorophthalic anhydride, which readily reacts with various nucleophiles. mdpi.comnih.gov The reactivity of the anhydride ring allows for its opening to form dicarboxylic acids, phthalimides (cyclic amides), and esters. mdpi.comnih.gov

Amide derivatives, specifically phthalimides, can be synthesized by reacting 4,5-Dichlorophthalic anhydride with amines. For instance, treatment with ethylenediamine (B42938) can yield the corresponding N-(2-aminoethyl)-4,5-dichlorophthalimide. nih.gov Similarly, reactions with amino acids or other amines, such as 2-amino-5-methyl-benzoic acid or 3-amino-2-naphthoic acid, in refluxing glacial acetic acid produce the respective phthalimide derivatives. mdpi.comnih.gov The reaction with thiosemicarbazide in boiling glacial acetic acid initially opens the anhydride ring to form 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. nih.gov

Ester derivatives can also be prepared from 4,5-Dichlorophthalic anhydride. The reaction with alcohols in the presence of an acid catalyst would lead to the formation of the corresponding mono- or di-esters. While the search results focus more on the amide derivatives, the general reactivity of phthalic anhydrides towards alcohols to form esters is a well-established chemical transformation. mdpi.com

| Reactant | Nucleophile | Solvent | Product Type | Reference |

| 4,5-Dichlorophthalic anhydride | Ethylenediamine | - | Phthalimide | nih.gov |

| 4,5-Dichlorophthalic anhydride | 2-Amino-5-methyl-benzoic acid | Glacial acetic acid | Phthalimide | mdpi.comnih.gov |

| 4,5-Dichlorophthalic anhydride | Thiosemicarbazide | Glacial acetic acid | Carboxylic acid (amide precursor) | nih.gov |

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic ring of 4,5-dichlorophthalic acid are governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing carboxylic acid/carboxylate groups on the benzene (B151609) ring activates the molecule towards attack by nucleophiles.

The displacement of the chloride ions at the C4 and C5 positions of the phthalic acid backbone is a key reaction. This transformation proceeds via a bimolecular addition-elimination mechanism. In this process, a nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nature of the two carboxyl groups. Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored.

The general mechanism can be depicted as follows:

Addition of Nucleophile: The nucleophile (Nu-) adds to the aromatic ring at the position of one of the chlorine atoms.

Formation of Meisenheimer Complex: A negatively charged intermediate is formed, with the charge delocalized over the ring and the carboxyl groups.

Elimination of Leaving Group: The chloride ion (Cl-) is eliminated, and the aromatic ring is reformed.

This type of reaction is crucial for the synthesis of various derivatives where the chlorine atoms are replaced by other functional groups. For instance, 4,5-dichlorophthalonitrile (B145054), a precursor for phthalocyanines, can undergo nucleophilic aromatic substitution reactions where the chloride ions are displaced by O- or S-nucleophiles. sigmaaldrich.com

The rate and feasibility of nucleophilic aromatic substitution on the 4,5-dichlorophthalic acid framework are significantly influenced by the nature of the substituents and the reaction conditions.

Substituent Effects: The two groups at the C1 and C2 positions, a carboxylic acid and a carboxylate anion in the case of the monosodium salt, are strongly electron-withdrawing. These groups deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution. They stabilize the intermediate Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction. The deprotonated carboxylate group (COO-) is less electron-withdrawing than the protonated carboxylic acid group (COOH). Consequently, the reactivity towards nucleophiles can be modulated by controlling the pH of the reaction medium.

Reaction Conditions: The nature of the nucleophile, the solvent, and the temperature play critical roles in these reactions. Stronger nucleophiles will react more readily. The reaction often requires elevated temperatures to proceed at a practical rate. The choice of solvent is also important, as it needs to dissolve the reactants and facilitate the interaction between the nucleophile and the aromatic substrate.

The following table summarizes the key factors influencing the displacement of chloride ions:

| Factor | Influence on Nucleophilic Substitution | Rationale |

| Carboxyl/Carboxylate Groups | Activating | Electron-withdrawing nature stabilizes the Meisenheimer complex. |

| Nucleophile Strength | Stronger nucleophiles increase reaction rate | A more reactive nucleophile will attack the electron-deficient ring more readily. |

| Temperature | Higher temperatures generally increase reaction rate | Provides the necessary activation energy for the reaction to overcome the energy barrier. |

| Solvent | Can influence reaction rate and solubility | Polar aprotic solvents are often effective for SNAr reactions. |

Proton-Transfer Reactions and Salt Formation

As a dicarboxylic acid, 4,5-dichlorophthalic acid can undergo proton-transfer reactions. The presence of two acidic carboxylic acid groups allows for the formation of salts with bases. The monosodium salt is a product of the neutralization of one of these acidic protons.

The formation of the monosodium salt involves the reaction of 4,5-dichlorophthalic acid with one equivalent of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3). This is a classic acid-base reaction where a proton is transferred from one of the carboxylic acid groups to the base.

C6H2Cl2(COOH)2 + NaOH → C6H2Cl2(COOH)(COONa) + H2O

Further studies have demonstrated the ability of 4,5-dichlorophthalic acid to form 1:1 proton-transfer compounds (salts) with various organic bases, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline. In these cases, a proton is transferred from a carboxylic acid group to the basic nitrogen atom of the quinoline (B57606) derivative, forming a carboxylate anion and a quinolinium cation. These studies confirm the propensity of 4,5-dichlorophthalic acid to engage in proton-transfer reactions and form stable salt structures.

Condensation and Cyclization Reactions

The two adjacent carboxylic acid groups in 4,5-dichlorophthalic acid and its monosodium salt can undergo intramolecular condensation and cyclization reactions, primarily to form anhydrides and imides. These reactions are essential for the synthesis of more complex molecules.

Anhydride (B1165640) Formation: 4,5-Dichlorophthalic anhydride can be synthesized from 4,5-dichlorophthalic acid through dehydration. This intramolecular condensation reaction involves the removal of a molecule of water from the two carboxylic acid groups to form a cyclic anhydride. The reaction is typically carried out by heating the dicarboxylic acid in the presence of a dehydrating agent, such as acetic anhydride. The acetic anhydride serves as both a solvent and a reagent that reacts with the water produced, driving the equilibrium towards the formation of the cyclic product.

Imide Formation: The corresponding phthalimide (B116566) derivatives can also be formed. A common pathway involves the reaction of 4,5-dichlorophthalic anhydride with an amine or ammonia (B1221849). For example, 4,5-dichlorophthalimide (B101854) can be obtained by refluxing 4,5-dichlorophthalic anhydride with formamide (B127407). guidechem.com This reaction first opens the anhydride ring to form an amic acid, which then cyclizes upon heating to form the imide.

The following table outlines the reactants and conditions for these transformations:

| Desired Product | Starting Material | Key Reagents/Conditions |

| 4,5-Dichlorophthalic anhydride | 4,5-Dichlorophthalic acid | Acetic anhydride, reflux |

| 4,5-Dichlorophthalimide | 4,5-Dichlorophthalic anhydride | Formamide, reflux guidechem.com |

| 4,5-Dichlorophthalamide | 4,5-Dichlorophthalimide | Ammonia solution guidechem.com |

4,5-Dichlorophthalic acid is a key starting material for the synthesis of precursors to phthalocyanine (B1677752) dyes and pigments. google.com The most important precursor is 4,5-dichlorophthalonitrile. The synthesis of this dinitrile from the diacid involves a multi-step pathway that leverages the condensation and cyclization reactions discussed above.

A typical synthetic route is as follows: guidechem.com

Anhydride Formation: 4,5-Dichlorophthalic acid is first converted to 4,5-dichlorophthalic anhydride by heating with acetic anhydride. guidechem.com

Imide Formation: The resulting anhydride is reacted with formamide under reflux to produce 4,5-dichlorophthalimide. guidechem.com

Amide Formation: The imide is then treated with an ammonia solution to yield 4,5-dichlorophthalamide. guidechem.com

Dehydration to Nitrile: The final step is the dehydration of the diamide (B1670390) to the dinitrile, 4,5-dichlorophthalonitrile. This is often achieved using a strong dehydrating agent such as phosphoryl chloride (POCl3) in a solvent like dimethylformamide (DMF). guidechem.com

This 4,5-dichlorophthalonitrile is a versatile intermediate. nih.gov The two nitrile groups can undergo cyclotetramerization to form the phthalocyanine macrocycle, while the two chlorine atoms can be substituted with other functional groups to tune the properties of the final phthalocyanine molecule. sigmaaldrich.comnih.gov

Oxidation and Reduction Pathways of the Carboxylic Acid Functionality

The carboxylic acid group in 4,5-dichlorophthalic acid is in a high oxidation state. Consequently, its oxidation typically results in decarboxylation, while reduction leads to the formation of an alcohol.

Oxidation and Decarboxylation:

The thermal decarboxylation of carboxylic acids can proceed through several mechanisms, often depending on the structure of the molecule. For aromatic carboxylic acids like 4,5-dichlorophthalic acid, the process generally requires high temperatures and may proceed through a unimolecular heterolytic fission, forming a carbanion intermediate. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed.

A plausible pathway for the thermal decarboxylation is outlined below:

Initiation: Heating provides the energy to break the C-C bond.

Intermediate Formation: A highly unstable aryl carbanion is formed.

Protonation: The carbanion is protonated by a solvent or other proton source.

Reduction Pathways:

The reduction of the carboxylic acid functionality in 4,5-dichlorophthalic acid monosodium salt to a primary alcohol can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. youtube.com

The reaction with LiAlH₄ proceeds in a multi-step mechanism:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. youtube.com

Coordination: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate.

Nucleophilic Attack: A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an O-AlH₂ group and forming an aldehyde.

Further Reduction: The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.

Protonation: An aqueous workup protonates the alkoxide to yield the final diol product, 4,5-dichloro-1,2-benzenedimethanol.

Table 1: Summary of Oxidation and Reduction Reactions

| Transformation | Reagents/Conditions | Product | General Observations |

| Oxidation (Decarboxylation) | High Temperature | 1,2-Dichlorobenzene + CO₂ | Proceeds via a carbanion intermediate. |

| Reduction | 1. LiAlH₄, Ether 2. H₃O⁺ workup | 4,5-Dichloro-1,2-benzenedimethanol | A powerful reducing agent is required. The reaction goes through an aldehyde intermediate. |

In Situ Acylation Processes

While this compound itself is not a direct acylating agent, it can serve as a precursor for the in situ formation of 4,5-dichlorophthalic anhydride, which is a highly effective acylating agent. nih.govmdpi.comucla.edu This transformation is crucial for its use in acylation reactions, particularly with nucleophiles like amines.

In Situ Formation of 4,5-Dichlorophthalic Anhydride:

The conversion of the monosodium salt to the anhydride in situ likely involves two key steps:

Protonation: The carboxylate anion is protonated by an acid catalyst to form 4,5-dichlorophthalic acid.

Dehydration: The resulting dicarboxylic acid undergoes intramolecular dehydration upon heating to form the stable five-membered ring of 4,5-dichlorophthalic anhydride.

This in situ generation of the anhydride is advantageous as it allows for immediate reaction with a nucleophile present in the reaction mixture, driving the equilibrium towards product formation.

Mechanism of Acylation with the In Situ Generated Anhydride:

Once formed, 4,5-dichlorophthalic anhydride readily reacts with primary and secondary amines via nucleophilic acyl substitution to yield N-substituted amides. orgoreview.com The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. orgoreview.com

Ring Opening: The tetrahedral intermediate collapses, and the bond between the carbonyl carbon and the ring oxygen is broken. This results in the opening of the anhydride ring.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the newly formed carboxylate, yielding a neutral amide-carboxylic acid product.

This reaction is highly efficient and is a common method for synthesizing phthalimides and related structures. nih.govmdpi.comucla.edu

Table 2: In Situ Acylation of Amines

| Reactant 1 | Reactant 2 | Key Intermediate (In Situ) | Product Type |

| This compound | Primary or Secondary Amine | 4,5-Dichlorophthalic anhydride | N-substituted Phthalamic Acid |

Coordination Chemistry and Supramolecular Architecture

Ligand Properties of 4,5-Dichlorophthalate Anion (dcpa²⁻)

The coordination behavior of the dcpa²⁻ anion is primarily dictated by the interplay between its carboxylate functionalities and the electronic effects of the halogen substituents.

The two adjacent carboxylate groups of the dcpa²⁻ anion allow for a variety of binding modes to metal centers. These can range from simple monodentate coordination of one carboxylate group to a single metal ion, to more complex bridging modes where both carboxylate groups coordinate to multiple metal centers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

For instance, in a copper(II) complex, the dcpa²⁻ ligand has been observed to act as a monodentate ligand, coordinating to the metal center through only one of the carboxylate oxygen atoms. In other structures, it can act as a bridging ligand, linking two metal centers. The coordination environment around the metal ion is consequently varied, with geometries ranging from distorted octahedral to square pyramidal, often completed by the coordination of solvent molecules or other ancillary ligands.

The carboxylate groups are the primary sites of interaction with metal ions, forming robust coordination bonds. The presence of two such groups in close proximity on the aromatic ring allows for chelation or bridging, leading to the formation of stable metallacyclic rings or extended polymeric structures.

Synthesis and Structural Characterization of Metal Coordination Complexes

The 4,5-dichlorophthalate ligand has been successfully employed in the synthesis of a variety of coordination complexes with both transition metals and lanthanide ions. The resulting structures have been extensively characterized using techniques such as single-crystal X-ray diffraction, which provides detailed insights into their molecular and supramolecular arrangements.

The reactions of 4,5-dichlorophthalic acid or its salts with transition metal ions have yielded a range of discrete complexes and coordination polymers.

Copper(II) Complexes: Several copper(II) complexes with 4,5-dichlorophthalate have been synthesized and structurally characterized. For example, a one-dimensional coordination polymer with the formula {[Cu₂(tmeda)₂(dcpa)₂(H₂O)]·H₂O}∞ has been reported, where tmeda is N,N,N',N'-tetramethylethylenediamine. In this structure, dinuclear copper(II) units are bridged by the dcpa²⁻ ligands. Another one-dimensional polymer, {[Cu(tmeda)(dcpa)]}∞, has also been synthesized, demonstrating how subtle changes in reaction conditions can lead to different structural motifs.

Zinc(II) Complexes: The synthesis of zinc(II) complexes with 4,5-dichlorophthalic acid has also been reported. While detailed crystal structures are not as readily available in the literature as for copper, studies have confirmed the formation of coordination compounds. The coordination environment around the zinc(II) ion is expected to be flexible, accommodating various geometries such as tetrahedral and octahedral, depending on the coordination of the dcpa²⁻ ligand and any co-ligands or solvent molecules.

Cobalt(II) and Cadmium(II) Complexes: While specific crystal structures of cobalt(II) and cadmium(II) complexes with 4,5-dichlorophthalic acid are not extensively documented in the reviewed literature, the known coordination chemistry of these metal ions with other phthalate (B1215562) derivatives suggests the potential for the formation of a variety of structures. Cobalt(II) is known to form both mononuclear and polynuclear complexes with phthalates, often exhibiting octahedral coordination. Cadmium(II), with its larger ionic radius, can accommodate higher coordination numbers and is known to form diverse coordination polymers and metal-organic frameworks with carboxylate ligands.

The following table summarizes the synthesis of some transition metal complexes with 4,5-dichlorophthalic acid:

| Metal Ion | Reactants | Solvent | Product |

| Cu(II) | 4,5-dichlorophthalic acid, Copper(II) chloride | Ethanol/Water | Copper(II)-4,5-dichlorophthalate complex |

| Zn(II) | 4,5-dichlorophthalic acid, Zinc(II) chloride | Ethanol/Water | Zinc(II)-4,5-dichlorophthalate complex |

The coordination of 4,5-dichlorophthalate with lanthanide ions has been a fruitful area of research, leading to the development of coordination polymers with interesting photophysical properties. The larger ionic radii and higher coordination numbers of lanthanide ions, compared to transition metals, allow for the formation of complex, high-dimensional structures.

Reactions of 4,5-dichlorophthalate with lanthanide ions typically yield coordination polymers with general formulas such as [Ln₂(dcpa)₃(H₂O)ₓ]n. These structures often feature bridging dcpa²⁻ ligands that link the lanthanide centers into one-, two-, or three-dimensional networks. For instance, a series of isostructural lanthanide coordination polymers with the formula [Ln₂(dcpa)₃(H₂O)]∞ (where Ln = La-Gd) has been synthesized. These compounds exhibit high thermal stability. Another family of compounds with the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞ has been reported for the heavier lanthanides (Ln = Tb-Lu, Y).

Design and Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate nature of the 4,5-dichlorophthalate ligand makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing.

The self-assembly of metal ions and dcpa²⁻ ligands can lead to the formation of extended networks with diverse topologies. The final structure is influenced by factors such as the coordination geometry of the metal ion, the binding modes of the ligand, and the presence of templating agents or solvent molecules. The chlorine substituents on the ligand can also play a role in directing the supramolecular assembly through weak interactions.

While much of the work on MOFs involving 4,5-dichlorophthalate has focused on lanthanide-based materials, the principles of their design are applicable to transition metals as well. The ability to tune the properties of these materials by varying the metal and ligand components makes 4,5-dichlorophthalic acid a valuable tool in the rational design of functional coordination polymers and MOFs.

Self-Assembly Processes and Crystal Engineering

The synthesis of coordination polymers involving the 4,5-dichlorophthalate anion is typically achieved through self-assembly processes in solution. These reactions bring together metal ions and the organic ligand, allowing them to organize into ordered, crystalline solids. The final structure is influenced by several factors, including the coordination geometry of the metal ion, the nature of the solvent, and the presence of other coordinating or counter-ions.

For instance, a one-dimensional (1D) copper(II) coordination polymer, {[Cu₂(tmeda)₂(dcpa)₂(H₂O)]·H₂O}∞ (where tmeda is N,N,N',N'-tetramethylethylenediamine), has been synthesized through a self-assembly reaction between an aqueous copper complex and potassium 4,5-dichlorophthalate. bohrium.com In this structure, the 4,5-dichlorophthalate anions act as bridging ligands, linking dinuclear copper units to form polymeric chains. bohrium.com

The principles of crystal engineering are further demonstrated in a series of isostructural lanthanide-based coordination polymers with the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞, where Ln can be Terbium (Tb) through Lutetium (Lu) and Yttrium (Y). nih.govacs.orgacs.org The formation of this consistent structural family across a range of lanthanide ions highlights the robust nature of the self-assembly process directed by the 4,5-dichlorophthalate ligand. nih.govacs.orgacs.org The predictability of such frameworks is a key goal in crystal engineering, enabling the targeted synthesis of materials with specific properties.

The following table summarizes key crystallographic data for a representative lanthanide coordination polymer with 4,5-dichlorophthalate.

| Compound | Formula | Crystal System | Space Group |

| [Er₂(dcpa)₃(H₂O)₅·3H₂O]∞ | C₂₄H₂₂Cl₆Er₂O₁₉ | Monoclinic | P2₁/c |

This data is representative of the isostructural series from Tb to Lu and Y. acs.org

Dimensionality and Topological Features of Frameworks

The dimensionality of coordination polymers constructed from 4,5-dichlorophthalate is a direct consequence of the connectivity established by the ligand between metal centers. The resulting frameworks can range from one-dimensional chains to more complex two- or three-dimensional networks.

In the case of the copper(II) polymer, {[Cu₂(tmeda)₂(dcpa)₂(H₂O)]·H₂O}∞, the 4,5-dichlorophthalate ligands bridge the copper centers to form 1D polymeric chains. bohrium.com A different 1D polymer, {[Cu(tmeda)(dcpa)]·Pip(ClO₄)}∞, was also formed under similar conditions with the inclusion of a piperidinium (B107235) (Pip) salt, demonstrating how subtle changes in the crystallization environment can alter the final architecture. bohrium.com

The family of lanthanide coordination polymers, [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞, exhibits a more complex two-dimensional (2D) layered structure. researchgate.net Within this framework, there are two distinct crystallographic lanthanide ions, each with a different coordination environment. These metal centers are linked by the 4,5-dichlorophthalate ligands, which adopt multiple coordination modes, creating a robust 2D network. The layers are further stabilized by hydrogen bonding interactions. The ability of the 4,5-dichlorophthalate ligand to bridge multiple metal centers is key to the formation of these higher-dimensional structures.

Hydrogen Bonding and Supramolecular Interactions in Solid State

Hydrogen bonding plays a crucial role in defining the solid-state structures of compounds containing the 4,5-dichlorophthalate anion, influencing both the internal arrangement of coordination polymers and the packing of molecules in the crystal lattice.

In proton-transfer compounds formed between 4,5-dichlorophthalic acid and various organic bases, extensive hydrogen-bonding networks are observed. For example, in compounds with isomeric monoaminobenzoic acids, sheet substructures are formed through anilinium N⁺-H···O(carboxyl) and anion carboxylic acid O-H···O(carboxyl) interactions. nih.gov Similarly, interactions with monocyclic heteroaromatic Lewis bases result in low-dimensional structures where planar 4,5-dichlorophthalate anions form short, intramolecular O-H···O hydrogen bonds. nih.gov These studies of the parent acid's salts provide insight into the strong hydrogen-bonding capabilities of the carboxylate groups.

In addition to classical hydrogen bonds, other non-covalent interactions, such as π-π stacking between the aromatic rings of the phthalate anions, can also contribute to the stability of the crystal structures. In certain salts of 4,5-dichlorophthalic acid, cation-anion π-π aromatic ring interactions have been observed. nih.gov The interplay of these varied supramolecular interactions is fundamental to the crystal packing and the ultimate properties of the material.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 4,5-dichlorophthalic acid monosodium salt, both proton (¹H) and carbon-¹³ (¹³C) NMR would provide critical information about its chemical environment.

Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is of primary interest for this molecule. Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two aromatic protons are chemically equivalent. This equivalence would result in a single signal, a singlet, in the ¹H NMR spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxyl/carboxylate groups. Typically, protons on a benzene ring appear in the range of 7-8 ppm. The presence of four electron-withdrawing substituents would likely shift this signal further downfield.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide more detailed structural information by identifying each unique carbon atom in the molecule. For this compound, one would expect to see four distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic carbons and the two carbons bearing the chlorine atoms. Additionally, two signals would be expected for the carboxyl and carboxylate carbons, which would appear at a lower field (typically 160-180 ppm) due to their deshielding environment. The specific chemical shifts would be indicative of the electronic environment of each carbon atom.

Anticipated NMR Data The following table is a hypothetical representation of expected NMR data based on the analysis of similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | Singlet |

| ¹³C (Carboxyl/Carboxylate) | 165 - 175 | Singlet |

| ¹³C (Aromatic C-Cl) | 130 - 140 | Singlet |

| ¹³C (Aromatic C-H) | 125 - 135 | Singlet |

While this compound is not chiral and therefore does not have stereoisomers, advanced NMR techniques are invaluable for assigning the signals in more complex derivatives or in cases of restricted rotation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, which is crucial for determining stereochemistry in molecules with stereocenters. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons two to three bonds away (HMBC). These techniques would be instrumental in unambiguously assigning the proton and carbon signals of any synthesized derivatives of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Carboxylate Vibrations: The key functional group to be identified in this compound is the carboxylate group, which results from the deprotonation of one of the carboxylic acid groups. In the IR spectrum, the carboxylate group is characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1550-1650 cm⁻¹ region, and a symmetric stretch (ν_s) which appears in the 1300-1420 cm⁻¹ range. The presence of the remaining carboxylic acid would be indicated by a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

Halogen Vibrations: The carbon-chlorine (C-Cl) stretching vibrations are also a characteristic feature. These vibrations typically occur in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position of these bands can provide information about the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. While the carboxylate stretches are visible in both, the C-Cl bonds often give rise to strong and easily identifiable signals in the Raman spectrum, making it a valuable tool for confirming the presence of the halogen substituents.

Anticipated Vibrational Frequencies This table presents expected vibrational frequencies based on typical ranges for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Carboxylate | Asymmetric stretch | 1550 - 1650 |

| Carboxylate | Symmetric stretch | 1300 - 1420 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, this technique would provide a wealth of information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of every atom within the unit cell, allowing for the determination of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the carboxyl and carboxylate groups and the sodium ion, as well as potential π-π stacking interactions between the aromatic rings.

This detailed structural information is crucial for understanding the solid-state properties of the compound and how it interacts with other molecules. Although this compound is achiral, X-ray crystallography remains the definitive method for confirming its molecular structure and solid-state conformation.

Hypothetical Crystallographic Data Table The following is an example of the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. It is fundamental for identifying crystalline phases, determining lattice parameters, and investigating polymorphism. While specific indexed PXRD data for this compound is not extensively detailed in the reviewed literature, the technique's application to closely related metal complexes of 4,5-Dichlorophthalic acid (DCPA) highlights its utility.

PXRD has been employed to confirm the structure of various coordination polymers derived from the 4,5-dichlorophthalate ligand. For instance, the crystallographic structures of zinc (Zn) and copper (Cu) complexes of DCPA have been analyzed using XRD, with the resulting diffraction patterns confirming their structures. dergipark.org.tr Similarly, PXRD is used to characterize lanthanide-based coordination polymers, ensuring phase purity of the synthesized materials. rsc.org The analysis of diffraction patterns allows researchers to verify that the bulk material corresponds to the structure determined by single-crystal X-ray diffraction. rsc.org

Studies on a family of lanthanide coordination polymers with the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞, where Ln represents various lanthanide elements, rely on PXRD to confirm that the different compounds in the series are isostructural (possess the same crystal structure). researchgate.net This is crucial for understanding how the choice of metal ion influences the material's properties without altering its fundamental structure.

| Compound Family | PXRD Application | Key Finding | Reference |

|---|---|---|---|

| Zn and Cu complexes of DCPA | Structural Analysis | Confirmation of the crystalline structure of the metal complexes. | dergipark.org.tr |

| Lanthanide Coordination Polymers | Phase Identification | Verification of phase purity and isostructural nature across the series. | rsc.orgresearchgate.net |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. In the study of 4,5-Dichlorophthalic acid and its monosodium salt, MS is crucial for confirming the identity of the substance and for monitoring the progress of chemical reactions in which it is a reactant.

The electron ionization mass spectrum of the parent compound, 4,5-Dichlorophthalic acid, shows a distinct fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 234 g/mol , considering the major isotopes). chemicalbook.com The presence of two chlorine atoms is readily identifiable from the characteristic isotopic pattern of the molecular ion peak and its fragments, with peaks appearing at M, M+2, and M+4 in an approximate 9:6:1 ratio.

Key fragments observed in the mass spectrum of 4,5-Dichlorophthalic acid provide structural information. For example, significant peaks can be found at m/z 190 and 173. chemicalbook.com These fragments likely correspond to the loss of one or more functional groups, such as carboxyl groups or chlorine atoms, from the parent molecule. By monitoring the disappearance of the ion corresponding to the starting material and the appearance of new ions corresponding to the expected product, researchers can effectively track the conversion rate and endpoint of a reaction.

| m/z | Relative Intensity (%) | Possible Fragment Identity | Reference |

|---|---|---|---|

| 236 | 30.5 | Molecular Ion [M]⁺ (with ³⁵Cl, ³⁷Cl) | chemicalbook.com |

| 234 | 46.1 | Molecular Ion [M]⁺ (with ³⁵Cl, ³⁵Cl) | chemicalbook.com |

| 192 | 64.0 | [M - CO₂]⁺ Fragment | chemicalbook.com |

| 190 | 99.4 | [M - CO₂]⁺ Fragment | chemicalbook.com |

| 175 | 62.1 | Fragment | chemicalbook.com |

| 173 | 100.0 | Fragment | chemicalbook.com |

Luminescence Spectroscopy for Photophysical Properties of Derivatives

While this compound itself is not known for significant luminescence, its corresponding dianion, 4,5-dichlorophthalate (dcpa²⁻), serves as an excellent ligand for synthesizing highly luminescent materials, particularly when complexed with lanthanide ions (Ln³⁺). researchgate.netresearchgate.net Luminescence spectroscopy is the primary technique used to investigate the photophysical properties of these derivatives.

The strong luminescence of these lanthanide coordination polymers arises from an efficient energy transfer process known as the "antenna effect". researchgate.net The organic dcpa²⁻ ligand possesses aromatic rings that are highly effective at absorbing ultraviolet (UV) light. After absorption, the ligand transfers this energy to the coordinated lanthanide ion, which then emits light at its own characteristic, sharp, and well-defined wavelengths. This indirect excitation is far more efficient than directly exciting the lanthanide ion, which absorbs light very weakly. researchgate.net

The choice of the lanthanide ion allows for the tuning of the emission color. For example, complexes involving Terbium (Tb) and Samarium (Sm) exhibit characteristic emissions in the visible region, while those with Neodymium (Nd) and Ytterbium (Yb) show emissions in the near-infrared (NIR) range. researchgate.net This tunability makes these materials promising for applications such as luminescent bar codes, where multi-emissive materials are required. researchgate.net By creating heteronuclear compounds containing multiple different lanthanide ions within the same crystal structure, materials with highly tunable and intense luminescence can be achieved. researchgate.netresearchgate.net

| Lanthanide Ion (Ln³⁺) | Emission Region | Key Feature | Reference |

|---|---|---|---|

| Terbium (Tb) | Visible | Characteristic green emission. | researchgate.net |

| Samarium (Sm) | Visible | Characteristic orange-red emission. | researchgate.net |

| Praseodymium (Pr) | Visible | Characteristic emission. | researchgate.net |

| Neodymium (Nd) | Near-Infrared (NIR) | Sensitized NIR emission. | researchgate.net |

| Ytterbium (Yb) | Near-Infrared (NIR) | Sensitized NIR emission. | researchgate.net |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic properties of molecules, predicting their structure, stability, and reactivity. Studies on derivatives of 4,5-dichlorophthalic acid frequently employ the B3LYP functional combined with a 6-311G(d,p) basis set, a methodology known to provide reliable results for organic molecules.

The first step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a stable structure. For 4,5-Dichlorophthalic acid monosodium salt, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the dichlorophenyl ring, the carboxylic acid group, and the sodium carboxylate group.

The geometry is significantly influenced by the presence of the two chlorine atoms on the benzene (B151609) ring and the two functional groups at the 1 and 2 positions. The carboxylate group (-COO⁻Na⁺) and the carboxylic acid group (-COOH) will exhibit different bond lengths and angles compared to the symmetric dicarboxylic acid due to the electronic effects of deprotonation and ion pairing. Conformational analysis would further explore the rotational barriers around the C-C bonds connecting the carboxyl groups to the aromatic ring, identifying the most stable spatial arrangement, which is typically planar to maximize conjugation. The planarity, however, can be distorted by steric hindrance and intermolecular interactions in a condensed phase.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the carboxylate group, which has a high electron density. The LUMO, conversely, is anticipated to be distributed over the carbonyl carbons of the carboxylic acid and carboxylate groups, as well as the aromatic ring, particularly the carbon atoms bonded to the electronegative chlorine atoms. These locations represent the most electrophilic sites, susceptible to nucleophilic attack.

The HOMO-LUMO energy gap provides insight into the molecule's reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. Based on this analysis, several global reactivity descriptors can be calculated, as shown in the table below, which are derived from the energies of the frontier orbitals.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / η | Inverse of hardness, indicates higher reactivity |

| Electronegativity | χ | (IP + EA) / 2 | Power of an atom to attract electrons |

| Electrophilicity Index | ω | μ2 / 2η (where μ ≈ -χ) | Propensity to accept electrons |

Reaction Mechanism Studies and Energy Profiles

Theoretical chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Characterizing the TS is fundamental to understanding a reaction's mechanism and calculating its activation energy. For reactions involving this compound, such as esterification of the remaining carboxylic acid or nucleophilic substitution at the carbonyl carbon, DFT calculations can be used to locate the TS geometry. This involves optimization algorithms that search for a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The energy of this TS, relative to the reactants, defines the activation barrier for the reaction.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The properties of a compound in the solid state are governed by the network of intermolecular interactions that hold the molecules together in the crystal lattice. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions. nih.gov

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify specific intermolecular contacts. Red spots on a dnorm map indicate close contacts (e.g., hydrogen bonds) that are shorter than the van der Waals radii sum, blue regions represent longer contacts, and white areas denote contacts at approximately the van der Waals distance. researchgate.net

For this compound, a Hirshfeld analysis would reveal several key interactions:

O-H···O Hydrogen Bonds: Strong hydrogen bonds are expected between the carboxylic acid group of one molecule and the carboxylate group of a neighboring molecule, forming dimers or extended chains.

C-H···O Interactions: Weaker hydrogen bonds between the aromatic C-H groups and oxygen atoms of the carboxyl/carboxylate groups contribute to crystal packing.

Cl···H and Cl···Cl Contacts: Halogen bonding and other interactions involving the chlorine atoms are significant packing forces in chlorinated aromatic compounds. researchgate.net

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing dispersion interactions.

By decomposing the Hirshfeld surface into 2D "fingerprint plots," the percentage contribution of each type of interaction (e.g., H···H, O···H, Cl···H) to the total surface area can be quantified, providing a clear summary of the crystal's packing forces. mdpi.com

Modeling of Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. mdpi.comresearchgate.net For 4,5-Dichlorophthalic acid and its derivatives, theoretical modeling provides insights into their electronic structure and vibrational modes, which can be correlated with experimental spectra such as Fourier-transform infrared (FT-IR) spectroscopy. dergipark.org.trresearchgate.net

Research on metal complexes of 4,5-Dichlorophthalic acid (DCPA) has utilized DFT calculations to model its structural and spectroscopic characteristics. dergipark.org.trresearchgate.net These studies provide a framework for understanding how the spectroscopic properties of the related monosodium salt could be theoretically investigated. The B3LYP method with the LanL2DZ basis set has been employed to optimize the molecular geometry and to calculate electronic properties and theoretical FT-IR spectra. dergipark.org.trresearchgate.net

The comparison between theoretical and experimental FT-IR spectra for these related complexes showed a high degree of correlation, validating the computational approach. dergipark.org.trresearchgate.net Such studies analyze vibrational frequencies and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO levels is critical as it relates to the molecule's reactivity and kinetic stability. dergipark.org.trresearchgate.net

Detailed findings from computational studies on closely related metal complexes of 4,5-Dichlorophthalic acid offer valuable data points. For instance, the HOMO-LUMO energy gaps were calculated to understand the electronic transitions and reactivity of these molecules. dergipark.org.trresearchgate.net

Table 1: Computational Method Details for Modeling of 4,5-Dichlorophthalic Acid Derivatives

| Parameter | Method/Basis Set | Application | Source |

|---|---|---|---|

| Computational Method | Density Functional Theory (DFT), B3LYP | Geometry Optimization, Spectroscopic Analysis | dergipark.org.trresearchgate.net |

| Basis Set | LanL2DZ | Determination of Structural and Electronic Parameters | dergipark.org.trresearchgate.net |

Table 2: Calculated Electronic Properties for Metal Complexes of 4,5-Dichlorophthalic Acid

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Copper (Cu) Complex | -8.2389 | -6.4753 | 1.7636 | dergipark.org.tr |

| Zinc (Zn) Complex | -8.0917 | -7.5679 | 0.5238 | dergipark.org.tr |

These theoretical investigations are fundamental in correlating the molecular structure of 4,5-Dichlorophthalic acid derivatives with their spectroscopic signatures. dergipark.org.trresearchgate.net By modeling vibrational modes and electronic transitions, researchers can gain a deeper understanding of the compound's behavior and properties. mdpi.com

Applications in Functional Materials and Chemical Synthesis

Building Block in General Organic Synthesis

In organic synthesis, 4,5-Dichlorophthalic acid and its monosodium salt serve as foundational materials for constructing more complex molecular architectures. elexbiotech.compcovery.com The monosodium salt form is particularly useful in reactions conducted in aqueous media, where its enhanced solubility compared to the free acid can be advantageous. google.comgoogle.com The synthesis of the compound itself often involves the chlorination of phthalic acid or its anhydride (B1165640) in an alkaline solution, directly yielding a salt form. google.comgoogle.com

While specific, named agrochemical products derived directly from 4,5-Dichlorophthalic acid monosodium salt are not detailed in the provided research, its chemical structure is indicative of its potential as a precursor. Chlorinated aromatic compounds are a well-established class of intermediates in the agrochemical industry. The reactivity of the carboxylic acid groups allows for conversion into esters, amides, and other functional groups, while the chlorinated benzene (B151609) ring forms the core of many active compounds. The synthetic pathways used to produce 4,5-Dichlorophthalic acid, which involve controlled chlorination of phthalates, are fundamental steps in creating tailored molecules for agricultural applications. google.comgoogle.com

The compound is a key starting material for a variety of intricate organic molecules. The dicarboxylic acid functionality allows it to react on two points, facilitating the formation of cyclic structures and polymers. A significant application is in the synthesis of phthalocyanine (B1677752) derivatives. google.com Phthalocyanines are large, macrocyclic compounds with extensive applications as dyes and pigments. The synthesis involves the tetramerization of phthalic acid derivatives, and starting with 4,5-Dichlorophthalic acid leads to chlorinated phthalocyanines with modified electronic properties and stability. researchgate.net This demonstrates its role in building large, functional molecular systems from a relatively simple, chlorinated precursor. google.com

Advanced Polymer and Resin Production

4,5-Dichlorophthalic acid is identified as a raw material for producing functional and specialty polymers. google.comelexbiotech.compcovery.com The inclusion of the dichlorinated benzene ring into a polymer backbone can enhance properties such as thermal stability, chemical resistance, and flame retardancy.

As a dicarboxylic acid, it can act as a monomer in polycondensation reactions. It can react with diols to form specialty polyesters or with diamines to form polyamides. A Japanese patent explicitly notes its utility as a raw material for functional polymers. google.com These polymers are considered "specialty" because the chlorine atoms on the aromatic ring distinguish them from commodity plastics, offering enhanced performance characteristics suitable for more demanding applications.

The compound is cited as a chemical for use with epoxy resins. elexbiotech.compcovery.com In this context, dicarboxylic acids can function as crosslinking or curing agents. The carboxylic acid groups react with the epoxide rings of the resin, opening the rings and forming ester linkages. Since 4,5-Dichlorophthalic acid has two carboxylic acid groups, it can react with two different polymer chains, creating a covalent bond or "crosslink" between them. This process transforms the liquid or thermoplastic resin into a rigid, thermoset material with improved mechanical strength and thermal stability.

Dyes, Pigments, and Photoreactive Materials

The most well-documented applications for 4,5-Dichlorophthalic acid and its salts are in the creation of coloring agents and functional materials that interact with light. google.com Related compounds, such as the monosodium salt of 4-chlorophthalic acid, are explicitly used as intermediates in the synthesis of pigment dyes, highlighting the importance of this class of chemicals in the industry. google.comgoogle.com

The primary use is as a raw material for phthalocyanine-based dyes and pigments. google.com These pigments are known for their brilliant colors, high stability, and are used in a wide range of applications including inks, coatings, and plastics.

More recently, 4,5-Dichlorophthalic acid has been utilized in the field of advanced photoreactive materials, specifically in organic photovoltaics (OPVs). rsc.org In a 2024 study, it was introduced as a self-assembled monolayer (SAM) to act as an anode interfacial layer (AIL) in OPV devices. This SAM, formed in situ, improved device performance and stability compared to traditional materials. The research highlights its role in enhancing the power conversion efficiency (PCE) of blade-coated OPVs, demonstrating its utility in high-throughput, scalable manufacturing of next-generation solar cells. rsc.org

The table below summarizes the performance of OPV devices using 4,5-Dichlorophthalic acid (2C2BA) as an anode interfacial layer. rsc.org

| Active Layer | Device Area | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (JSC) |

| PM6:BO-4Cl | Small Area | 17.8% | Not specified |

| PM6:BTP-eC9 | Small Area | 18.1% | 28.2 mA cm⁻² |

| PM6:BTP-eC9 | 2 cm² | 16.7% | Not specified |

Luminescent Materials and Sensors

The dichlorophthalate ligand, derived from 4,5-dichlorophthalic acid, is an effective component in the construction of novel luminescent materials, particularly when combined with lanthanide ions.

The 4,5-dichlorophthalate (dcpa²⁻) anion serves as a ligand that coordinates with lanthanide ions (Ln³⁺) to form coordination polymers with significant luminescent properties. researchgate.netnih.gov Researchers have synthesized families of these compounds by reacting 4,5-dichlorophthalate with various lanthanide ions in water. researchgate.netnih.gov One such family of compounds has the general chemical formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞, where Ln can be terbium (Tb) through lutetium (Lu) and yttrium (Y). researchgate.netnih.gov Another isostructural series with the formula [Ln₂(H₂O)(dcpa)₃]n has been synthesized for lanthanides such as terbium, samarium, praseodymium, and neodymium. researchgate.net In these structures, the dichlorophthalate ligand acts as an efficient "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits its characteristic light. researchgate.net This process, known as the antenna effect, overcomes the disadvantage of the lanthanide ions' inherently weak light absorption. researchgate.net

Table 1: Examples of Lanthanide Coordination Polymers with 4,5-Dichlorophthalate Ligand

| Lanthanide Ion(s) (Ln) | General Formula | Structural Motif | Potential Application |

| Tb, Sm, Pr, Nd | [Ln₂(H₂O)(dcpa)₃]n | 2D Layer | Luminescence (UV and NIR) |

| Tb-Lu, Y | [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞ | Not specified | Multiemissive Materials |

| Yb | [Yb(H₂O)₂(dcpa)(Hdcpa)]n | 1D Ribbon | Luminescence (NIR) |

The ability to create isostructural coordination polymers with different lanthanide ions opens the door to producing hetero-lanthanide materials with highly tunable luminescence. researchgate.netnih.gov By incorporating multiple types of lanthanide ions into a single coordination polymer structure, materials can be designed to emit light at numerous wavelengths across the visible and near-infrared spectrum (450 to 1600 nm) from a single excitation source. researchgate.netnih.gov

This multi-emissive capability is of great interest for creating "luminescent bar codes." researchgate.netnih.govacs.org A molecular alloy involving six different lanthanide ions has been shown to exhibit almost 20 distinct emission peaks under a single wavelength of UV light. nih.gov This unprecedented richness in the emission spectrum allows for the creation of a unique and complex optical signature for a given material, which can be used for advanced anti-counterfeiting and labeling applications. acs.orgnih.govrsc.org

Chiral Resolution and Asymmetric Synthesis

Beyond materials science, derivatives of 4,5-dichlorophthalic acid play a crucial role in the specialized field of stereochemistry, particularly in separating enantiomers.

A novel chiral auxiliary has been prepared from 4,5-dichlorophthalic acid for the purpose of enantioresolution, which is the separation of a racemic mixture into its individual enantiomers. tcichemicals.com This chiral auxiliary is covalently bonded to a racemic alcohol, creating a mixture of diastereomers that can then be separated using standard High-Performance Liquid Chromatography (HPLC) on silica (B1680970) gel. tcichemicals.com

This specific auxiliary has demonstrated significant advantages over previously used agents. tcichemicals.com For instance, when resolving (±)-cis-1,2,3,4-tetrahydro-3-methyl-4-phenanthrenol, the diastereomers formed with the dichlorophthalic acid-derived auxiliary had much shorter elution times compared to those formed with a standard chiral phthalic acid. tcichemicals.com Furthermore, the separation and resolution factors were improved. tcichemicals.com The presence of two heavy chlorine atoms in the auxiliary is also highly beneficial for determining the absolute configuration of the separated enantiomer using X-ray crystallography due to the anomalous dispersion effect. tcichemicals.com

Table 2: HPLC Performance Comparison for Chiral Auxiliaries

| Chiral Auxiliary | Analyte | Elution Times (min) |

| Chiral Phthalic Acid | (±)-cis-1,2,3,4-tetrahydro-3-methyl-4-phenanthrenol | 27.6 and 31.0 |

| Chiral Dichlorophthalic Acid (from 4,5-Dichlorophthalic acid) | (±)-cis-1,2,3,4-tetrahydro-3-methyl-4-phenanthrenol | 14.6 and 16.7 |

Determination of Absolute Configuration via Derivatization

The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in stereochemistry, particularly in the fields of pharmacology and materials science. Derivatives of 4,5-dichlorophthalic acid have been instrumental in developing powerful methods for this purpose. A notable example is camphorsultam-dichlorophthalic acid (CSDP acid), a chiral molecular tool synthesized from 4,5-dichlorophthalic acid. tcichemicals.commdpi.com

This method of enantioresolution operates by covalently bonding the chiral CSDP acid to a racemic mixture of a target compound, such as an alcohol, to produce a mixture of diastereomers. tcichemicals.com Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics that allow for their separation using conventional laboratory techniques like High-Performance Liquid Chromatography (HPLC) on a standard silica gel column. tcichemicals.commdpi.com